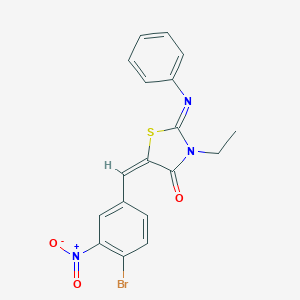![molecular formula C23H19BrFN3OS B297662 (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one](/img/structure/B297662.png)
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one, also known as BRD0705, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases.
作用机制
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one acts as a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins. These proteins play a critical role in gene transcription and are often overexpressed in cancer cells. By inhibiting BET proteins, (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one can suppress the expression of oncogenes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one has been shown to have a significant impact on the expression of various genes involved in cancer progression, inflammation, and immune response. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation and promoting tissue repair in animal models of inflammatory bowel disease and rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one is its specificity for BET proteins, which reduces the risk of off-target effects. However, it is also important to note that the efficacy of (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one may vary depending on the type of cancer or disease being studied. In addition, the synthesis of (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one can be challenging and time-consuming, which may limit its widespread use in research.
未来方向
There are several potential future directions for research on (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one. One area of interest is the development of more efficient synthesis methods to increase the availability of the compound for research purposes. In addition, further studies are needed to determine the optimal dosage and treatment duration for specific diseases. Finally, the potential use of (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one in combination with other drugs or therapies should be explored to maximize its therapeutic potential.
In conclusion, (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one is a promising small molecule inhibitor with potential therapeutic applications in various fields of research. Its specificity for BET proteins and ability to induce apoptosis in cancer cells make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and potential limitations.
合成方法
The synthesis of (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one involves the condensation of 5-bromoindole-3-carboxaldehyde and cyclopentyl isothiocyanate in the presence of a base, followed by the addition of 2-fluorobenzaldehyde and a thiazolidinone core. The final product is obtained after purification by column chromatography.
科学研究应用
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one has been shown to have potential therapeutic applications in various fields of research. It has been studied for its anti-cancer properties, specifically in the treatment of breast cancer and leukemia. In addition, it has shown promise as a potential treatment for inflammatory bowel disease and rheumatoid arthritis.
属性
产品名称 |
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C23H19BrFN3OS |
分子量 |
484.4 g/mol |
IUPAC 名称 |
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H19BrFN3OS/c24-15-9-10-19-17(12-15)14(13-26-19)11-21-22(29)28(16-5-1-2-6-16)23(30-21)27-20-8-4-3-7-18(20)25/h3-4,7-13,16,26H,1-2,5-6H2/b21-11-,27-23? |
InChI 键 |
UEUMTYNOQHBLPJ-JAGJEXPRSA-N |
手性 SMILES |
C1CCC(C1)N2C(=O)/C(=C/C3=CNC4=C3C=C(C=C4)Br)/SC2=NC5=CC=CC=C5F |
SMILES |
C1CCC(C1)N2C(=O)C(=CC3=CNC4=C3C=C(C=C4)Br)SC2=NC5=CC=CC=C5F |
规范 SMILES |
C1CCC(C1)N2C(=O)C(=CC3=CNC4=C3C=C(C=C4)Br)SC2=NC5=CC=CC=C5F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B297581.png)
![N-(2-bromophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297582.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide](/img/structure/B297583.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-chlorobenzyl)acetamide](/img/structure/B297584.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide](/img/structure/B297585.png)
![(2E,5E)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297590.png)

![4-methyl-N-(4-methylbenzyl)-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297594.png)
![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297595.png)
![N-[2-(2-{2-nitrobenzylidene}hydrazino)-2-oxoethyl]-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297596.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297598.png)
![N-benzyl-N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide](/img/structure/B297601.png)
![N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B297602.png)
![N-benzyl-2,5-dichloro-N-{2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B297604.png)